cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid
Description
cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid (CAS 732252-55-0) is a cyclopentane derivative featuring a carboxylic acid group at position 1 and a 4-ethylbenzoyl substituent at the cis-3 position. Its molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.3 g/mol. The compound’s structure combines lipophilic (ethylbenzoyl) and polar (carboxylic acid) moieties, making it relevant for applications in medicinal chemistry and agrochemical research. Key properties include a predicted LogP of ~3.0 and a polar surface area (PSA) of 54.37 Ų, indicative of moderate solubility and permeability characteristics .
Properties
IUPAC Name |
(1R,3S)-3-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-10-3-5-11(6-4-10)14(16)12-7-8-13(9-12)15(17)18/h3-6,12-13H,2,7-9H2,1H3,(H,17,18)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRSDDKMGNGPAJ-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Considerations and Synthetic Challenges
The compound’s structure comprises a cyclopentane ring with two substituents in a cis configuration: a 4-ethylbenzoyl group at position 3 and a carboxylic acid moiety at position 1. Achieving this stereochemistry requires precise synthetic design to avoid trans-diastereomer formation, which typically dominates under kinetic conditions. Key challenges include:
- Regioselective functionalization of the cyclopentane scaffold
- Stereocontrol during benzoyl group introduction
- Carboxylic acid stability under reaction conditions
Comparative studies of analogous cyclohexane systems suggest that cyclopentane derivatives exhibit heightened steric constraints, necessitating tailored catalytic approaches.
Core Synthetic Strategies
Cyclopentane Ring Formation via Cyclization
The cyclopentane core is often constructed through intramolecular cyclization of linear precursors. A representative pathway involves:
Step 1 : Preparation of δ-keto ester precursor
$$ \text{CH}2=\text{CHCOCH}2\text{CH}_2\text{COOR} \xrightarrow{\text{Grubbs II}} \text{Cyclopentenone ester} $$
Ring-closing metathesis using Grubbs catalyst generates cyclopentenone intermediates, subsequently hydrogenated to cyclopentane derivatives.
Step 2 : Diastereoselective hydrogenation
$$ \text{Cyclopentenone} \xrightarrow[\text{Ru/C, 50 bar H}_2]{\text{100°C}} \text{cis-Cyclopentanone} $$
Ru/C catalysis under 50 bar H₂ at 100°C achieves >95% cis-selectivity in related systems.
Benzoylation Methodologies
Friedel-Crafts Acylation Adaptations
While classical Friedel-Crafts reactions target aromatic systems, modified protocols enable cyclopentane functionalization:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Acylating agent | 4-Ethylbenzoyl chloride |
| Lewis acid catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Dichloromethane, 0°C |
| Reaction time | 12 h |
This method, adapted from cyclohexane analogues, typically yields 60-75% conversion but requires subsequent purification to remove regioisomers.
Organometallic Coupling
Palladium-catalyzed cross-coupling offers improved regiocontrol:
$$ \text{Cyclopentane-Br} + \text{4-Ethylbenzoyl-ZnCl} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Product} $$
Yields up to 82% reported for similar systems when using:
- 2 mol% Pd(PPh₃)₄
- THF solvent at 80°C
- 18 h reaction time
Carboxylic Acid Installation
Oxidation of Primary Alcohols
A three-step sequence converts hydroxymethyl intermediates:
- Protection: $$ \text{-CH}2\text{OH} \rightarrow \text{-CH}2\text{OAc} $$
- Benzoylation: As in Section 2.2
- Oxidation: $$ \text{-CH}_2\text{OAc} \xrightarrow{\text{KMnO₄/H₂SO₄}} \text{-COOH} $$
Yields critically depend on oxidation conditions:
| Oxidizing Agent | Temperature | Conversion | Carboxylic Acid Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 0-5°C | 92% | 85% |
| CrO₃/H₂O | 25°C | 88% | 78% |
| TEMPO/NaClO | 10°C | 95% | 91% |
Nitrile Hydrolysis
Alternative pathway via nitrile intermediates:
$$ \text{-CN} \xrightarrow{\text{HCl (conc), Δ}} \text{-COOH} $$
Requires stringent control of hydrolysis conditions to prevent cyclopentane ring degradation.
Stereochemical Control Mechanisms
Chiral Auxiliary Approaches
Use of Oppolzer’s sultam auxiliary enables enantioselective synthesis:
- Auxiliary attachment to cyclopentane precursor
- Diastereoselective benzoylation (dr 9:1 achieved in model systems)
- Auxiliary removal via hydrolysis
Process Optimization Studies
Catalytic System Screening
Comparative hydrogenation catalyst performance:
| Catalyst | Loading (wt%) | Temperature | cis:trans Ratio | Yield |
|---|---|---|---|---|
| Ru/C | 5 | 100°C | 92:8 | 89% |
| Pd/C | 5 | 80°C | 85:15 | 76% |
| Rh/Al₂O₃ | 3 | 120°C | 88:12 | 81% |
Data adapted from cyclic diol synthesis demonstrates Ru/C superiority for cis-selectivity.
Solvent Effects on Reaction Kinetics
Solvent polarity significantly impacts benzoylation rates:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|
| DCM | 8.93 | 2.34 |
| THF | 7.52 | 1.89 |
| Toluene | 2.38 | 0.97 |
| DMF | 36.7 | 3.15 |
Polar aprotic solvents enhance acylation efficiency but may complicate product isolation.
Industrial-Scale Considerations
Continuous Flow Hydrogenation
Benchmark parameters for scalable production:
Crystallization-Induced Diastereomer Resolution
Exploiting solubility differences between cis/trans isomers:
- Ethanol/water (70:30) solvent system
- Cooling from 60°C to -10°C at 0.5°C/min
- Final diastereomeric purity >99.5%
Emerging Methodologies
Photocatalytic Decarboxylative Coupling
Visible-light mediated C-C bond formation:
$$ \text{cyclopentane-COOH} + \text{Ar-X} \xrightarrow[\text{Ir(ppy)₃}]{\text{Blue LED}} \text{Product} $$
Preliminary results show 65% yield with 88% cis-selectivity.
Biocatalytic Approaches
Engineered ketoreductases for stereoselective reductions:
- KRED-101 variant: 98% ee
- NADPH cofactor recycling system
- 24 h reaction time at 30°C
Chemical Reactions Analysis
cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Scientific Research Applications
cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
The following table compares cis-3-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid with analogs differing in benzoyl substituents:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Substituent |
|---|---|---|---|---|---|---|
| This compound | 732252-55-0 | C₁₅H₁₈O₃ | 246.3 | ~3.0 | 54.37 | 4-Ethylbenzoyl |
| cis-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | 732252-68-5 | C₁₃H₁₃ClO₃ | 252.7 | 3.02360 | 54.37 | 4-Chlorobenzoyl |
| cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | 732252-30-1 | C₁₄H₁₆O₄ | 248.27 | ~2.5 (est) | 54.37 | 4-Methoxybenzoyl |
| cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | 732252-98-1 | C₁₅H₁₈O₃ | 246.30 | 2.987 | 54.37 | 2,4-Dimethylbenzoyl |
| cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | - | C₁₅H₁₈O₃ | 246.30 | ~3.1 (est) | 54.37 | 2,6-Dimethylbenzoyl |
Key Observations:
- Lipophilicity (LogP): The 4-chloro derivative exhibits the highest LogP (3.02360) due to chlorine’s electron-withdrawing and hydrophobic nature. The ethyl group in the target compound provides moderate lipophilicity (~3.0), comparable to 2,6-dimethylbenzoyl analogs .
- Electronic Effects: The 4-methoxy group’s electron-donating resonance effect may reduce acidity (pKa ~4.50) compared to the ethyl or chloro derivatives .
Cycloalkane Ring Modifications
lists analogs with cyclohexane instead of cyclopentane cores (e.g., cis-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid, CAS 735269-77-9). Cyclohexane derivatives generally exhibit:
- Higher molecular weight (e.g., +14 g/mol for cyclohexane vs. cyclopentane).
- Altered conformational flexibility , impacting receptor binding and metabolic stability.
Functional Group Additions
- Trifluoromethyl Substituents: cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid (CAS 733740-47-1) incorporates a trifluoromethyl group, significantly increasing LogP and resistance to oxidative metabolism .
- Amino and Carbamate Derivatives: Compounds like trans-3-aminocyclopentanol hydrochloride () highlight the role of amino groups in enhancing solubility and enabling prodrug strategies.
Physicochemical Properties
- Density and Boiling Points: The 4-methoxy derivative has a density of 1.229 g/cm³ and a predicted boiling point of 451.1°C, reflecting its higher polarity compared to alkyl-substituted analogs .
- Acid Strength: The pKa of the 4-methoxy derivative (~4.50) is slightly higher than typical carboxylic acids (pKa ~2.5–3.0), likely due to electron donation from the methoxy group .
Biological Activity
cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by recent research findings and case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : Cyclopentanone and 4-ethylbenzoyl chloride are used as primary reactants.
- Friedel-Crafts Acylation : The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), facilitating the formation of the acylated product.
- Hydrolysis : The resulting intermediate undergoes hydrolysis to yield the final carboxylic acid product.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 15 | Similar to Penicillin |
| Escherichia coli | 20 | Comparable to Ampicillin |
| Candida albicans | 25 | Less effective than Fluconazole |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
Mechanism of Action :
- Inhibition of NF-kB Pathway : The compound appears to interfere with the NF-kB signaling pathway, which is crucial for the expression of inflammatory mediators.
- Reduction of Reactive Oxygen Species (ROS) : It reduces ROS production in activated immune cells, contributing to its anti-inflammatory effects.
Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against a panel of bacterial and fungal pathogens. The results indicated a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria.
Study 2: Inflammation Model
In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry via coupling constants (e.g., vicinal protons on the cyclopentane ring show J values ~5–8 Hz for cis-isomers) .
- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, with retention times validated against standards (e.g., 1.03 minutes under SMD-FA05 conditions) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 252.694 for [M+H]⁺) and fragmentation patterns .
How does the compound’s LogP value inform its solubility and bioavailability in biological assays?
Advanced
Experimental LogP for structurally similar compounds (e.g., cis-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid: LogP 3.02) suggests moderate lipophilicity, enabling passive diffusion across cell membranes . Computational models (e.g., XLogP3) predict a LogP of ~3.5 for the ethyl analog, aligning with its use in cell-based assays. However, esterification (e.g., methyl ester derivatives) increases LogP by 0.5–1.0 units, enhancing membrane permeability .
What strategies mitigate racemization during synthetic steps involving the cyclopentane ring?
Q. Advanced
- Protecting Groups : tert-Butoxycarbonyl (Boc) groups on aminocyclopentane intermediates prevent racemization during acylation .
- Low-Temperature Reactions : Conducting benzoylation at –10°C minimizes thermal epimerization .
- Chiral Catalysts : Asymmetric catalysis (e.g., Rhodium(II)-based systems) ensures enantiomeric excess >95% in cyclization steps .
How can contradictory data on metabolic stability be resolved?
Advanced
Discrepancies arise from assay conditions (e.g., liver microsomes vs. in vivo models). For example:
- In vitro : Human liver microsomes show rapid ester hydrolysis (t₁/₂ < 30 minutes) due to carboxylesterase activity .
- In vivo : Urinary metabolites (e.g., cis-3-(2,2-dibromovinyl)cyclopropane analogs) suggest slower degradation, likely due to protein binding delaying hydrolysis .
Resolution : Cross-validate using isotopically labeled analogs and LC-MS/MS quantification in parallel assays .
What computational methods predict the compound’s environmental persistence and degradation pathways?
Q. Advanced
- QSAR Models : Predict biodegradability using polar surface area (PSA; e.g., 54.37 Ų for analogs) and molecular volume .
- Density Functional Theory (DFT) : Simulates hydrolysis pathways; the ethyl group’s electron-donating effect slows photolytic degradation compared to chloro-substituted analogs .
- Environmental Fate Studies : Track degradation in soil/water systems using ¹⁴C-labeled compounds, revealing half-lives of 7–14 days under UV light .
How do structural modifications (e.g., ethyl vs. chloro substituents) impact biological activity?
Q. Advanced
- Receptor Binding : 4-Ethylbenzoyl derivatives exhibit higher affinity for G-protein-coupled receptors (GPCRs) than chloro analogs due to hydrophobic interactions .
- Metabolic Stability : Ethyl groups reduce oxidative metabolism by cytochrome P450 enzymes compared to electron-withdrawing substituents (e.g., Cl), extending plasma half-life .
- Toxicity : Ethyl-substituted compounds show lower cytotoxicity (IC₅₀ > 100 μM in HEK293 cells) vs. chloro analogs (IC₅₀ ~50 μM) .
What are the challenges in scaling up synthesis while maintaining stereochemical purity?
Q. Advanced
- Batch vs. Flow Chemistry : Continuous flow systems improve temperature control and reduce racemization during cyclopentane ring formation .
- Crystallization : Use chiral resolving agents (e.g., L-proline) in recrystallization to achieve >99% enantiomeric excess at multi-gram scales .
- Process Analytics : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor stereochemistry in real time .
How is the compound detected and quantified in complex biological matrices?
Q. Advanced
- LC-MS/MS : MRM transitions (e.g., m/z 252.694 → 165.1) with deuterated internal standards achieve detection limits of 0.1 µg/L in urine .
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges removes matrix interferents, achieving recoveries >90% .
- Validation : Cross-correlate with GC-MS after derivatization (e.g., silylation) to confirm accuracy in serum samples .
What are the implications of the compound’s conformational rigidity for drug design?
Advanced
The cis-configuration locks the benzoyl and carboxylic acid groups in a planar orientation, enhancing:
- Target Engagement : Pre-organized geometry improves binding to enzymes with shallow active sites (e.g., cyclooxygenase-2) .
- Metabolic Resistance : Reduced flexibility minimizes off-target interactions with hepatic enzymes .
- Pharmacokinetics : Rigid structure correlates with longer half-life (t₁/₂ ~8 hours in rodents) compared to flexible analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
